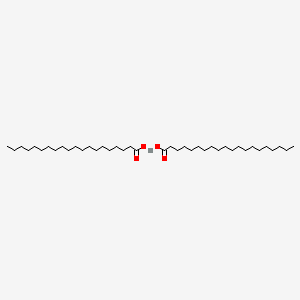
Cobalt(II) icosanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cobalt(II) icosanoate: is a coordination compound consisting of cobalt in the +2 oxidation state and icosanoic acid, a long-chain fatty acid. This compound is part of a broader class of metal carboxylates, which are known for their diverse applications in various fields, including catalysis, material science, and biomedicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cobalt(II) icosanoate can be synthesized through the reaction of cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) acetate, with icosanoic acid. The reaction typically involves dissolving the cobalt salt in a suitable solvent, such as ethanol or methanol, and then adding icosanoic acid. The mixture is heated under reflux conditions to facilitate the formation of the this compound complex. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of larger reaction vessels. The principles remain the same, with cobalt(II) salts reacting with icosanoic acid under controlled conditions to yield the desired product .
Chemical Reactions Analysis
Types of Reactions: Cobalt(II) icosanoate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) under certain conditions, leading to the formation of cobalt(III) complexes.
Reduction: Cobalt(II) can be reduced to cobalt metal or cobalt(I) complexes using strong reducing agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or oxygen in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Ligands such as triphenylphosphine or ethylenediamine under reflux conditions.
Major Products Formed:
Oxidation: Cobalt(III) icosanoate or other cobalt(III) complexes.
Reduction: Cobalt metal or cobalt(I) complexes.
Substitution: New cobalt(II) complexes with different ligands.
Scientific Research Applications
Chemistry: Cobalt(II) icosanoate is used as a catalyst in various organic reactions, including oxidation and polymerization processes. Its ability to stabilize different oxidation states of cobalt makes it valuable in redox reactions .
Biology and Medicine: In biological research, this compound is studied for its potential antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for developing new antimicrobial agents .
Industry: In industrial applications, this compound is used as a drying agent in paints and coatings. It helps accelerate the drying process by promoting the oxidation of unsaturated oils in the paint formulation .
Mechanism of Action
The mechanism by which cobalt(II) icosanoate exerts its effects depends on the specific application. In catalytic processes, the cobalt center can undergo redox cycling between different oxidation states, facilitating various chemical transformations. In antimicrobial applications, this compound may disrupt microbial cell membranes or interfere with essential enzymatic processes, leading to cell death .
Comparison with Similar Compounds
Cobalt(II) acetate: Another cobalt(II) carboxylate with similar catalytic properties but different solubility and reactivity profiles.
Cobalt(II) stearate: Similar to cobalt(II) icosanoate but with a shorter fatty acid chain, affecting its physical properties and applications.
Cobalt(II) oleate: Contains an unsaturated fatty acid, making it more reactive in certain chemical processes.
Uniqueness: this compound’s long-chain fatty acid ligand provides unique solubility and hydrophobic properties, making it particularly useful in applications requiring non-polar solvents or environments. Its ability to form stable complexes with various ligands also enhances its versatility in different chemical and industrial processes .
Properties
Molecular Formula |
C40H78CoO4 |
|---|---|
Molecular Weight |
682.0 g/mol |
IUPAC Name |
cobalt(2+);icosanoate |
InChI |
InChI=1S/2C20H40O2.Co/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI Key |
AMSZBXRXWQCONR-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















